Cas no 143540-37-8 (5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-8-carbonitrile,6,11-dihydro-11-(1-methyl-4-piperidinylidene)-)

5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-8-carbonitrile,6,11-dihydro-11-(1-methyl-4-piperidinylidene)- structure
143540-37-8 structure
Product Name:5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-8-carbonitrile,6,11-dihydro-11-(1-methyl-4-piperidinylidene)-
CAS-nummer:143540-37-8
MF:C21H21N3
MW:315.411544561386
CID:227140
PubChem ID:3072648
Update Time:2025-04-19

5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-8-carbonitrile,6,11-dihydro-11-(1-methyl-4-piperidinylidene)- Chemische en fysische eigenschappen

Naam en identificatie

    • 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-8-carbonitrile,6,11-dihydro-11-(1-methyl-4-piperidinylidene)-
    • 11-(1-methylpiperidin-4-ylidene)-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine-8-carbonitrile
    • 143540-37-8
    • 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-8-carbonitrile
    • NHLNUGBMBZLQAN-UHFFFAOYSA-N
    • 8-cyano-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
    • 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine-8-carbonitrile, 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-
    • SCHEMBL9590877
    • 8-Cyano-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine
    • DTXSID60931942
    • Inchi: 1S/C21H21N3/c1-24-11-8-16(9-12-24)20-19-7-4-15(14-22)13-18(19)6-5-17-3-2-10-23-21(17)20/h2-4,7,10,13H,5-6,8-9,11-12H2,1H3
    • InChI-sleutel: NHLNUGBMBZLQAN-UHFFFAOYSA-N
    • LACHT: N1(C)CC/C(=C2/C3C(=CC=CN=3)CCC3C=C(C#N)C=CC/2=3)/CC1

Berekende eigenschappen

  • Exacte massa: 315.17373
  • Monoisotopische massa: 315.174
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 0
  • Complexiteit: 533
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 39.9Ų

Experimentele eigenschappen

  • Dichtheid: 1.2
  • Kookpunt: 497.6°C at 760 mmHg
  • Vlampunt: 254.7°C
  • Brekindex: 1.647
  • PSA: 39.92
Aanbevolen leveranciers
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.